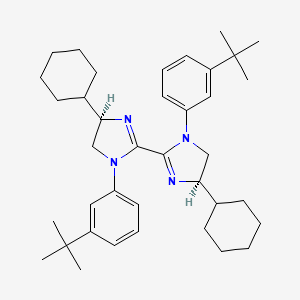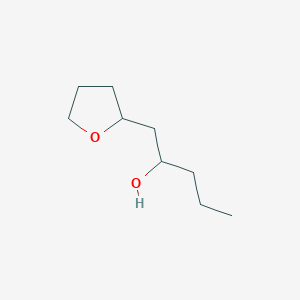
N-methoxy-3-formylcarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-3-formylcarbazole is a naturally occurring compound that belongs to the class of carbazole alkaloids. Carbazole alkaloids are characterized by a tricyclic aromatic skeleton consisting of a central pyrrole ring fused with two benzene rings. This compound is known for its significant biological activities and is used extensively in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methoxy-3-formylcarbazole can be synthesized through a highly efficient methodology involving the Pd₂(dba)₃CHCl₃/9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene-catalyzed reactions of the corresponding dibromobiphenyl compounds and methoxyamine . This method allows for the direct preparation of various N-methoxycarbazole derivatives in good-to-moderate yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: N-Methoxy-3-formylcarbazole undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents into the carbazole skeleton.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.
Major Products:
Scientific Research Applications
N-Methoxy-3-formylcarbazole has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other carbazole derivatives.
Biology: Studied for its antimicrobial, antifungal, and anticancer properties
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methoxy-3-formylcarbazole involves its interaction with various molecular targets and pathways. It has been shown to inhibit cell cycle progression and induce apoptosis in cancer cells. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Mahanine: Another carbazole alkaloid with significant anticancer properties.
Girinimbine: Known for its antimicrobial and anticancer activities.
Murrayamine J: Exhibits moderate antimicrobial activity.
Uniqueness: N-Methoxy-3-formylcarbazole stands out due to its unique combination of methoxy and formyl groups, which contribute to its distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of chemistry and biology .
Properties
Molecular Formula |
C14H11NO2 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
9-methoxycarbazole-3-carbaldehyde |
InChI |
InChI=1S/C14H11NO2/c1-17-15-13-5-3-2-4-11(13)12-8-10(9-16)6-7-14(12)15/h2-9H,1H3 |
InChI Key |
LGLGSEILIYMFIQ-UHFFFAOYSA-N |
Canonical SMILES |
CON1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14015693.png)
![(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol](/img/structure/B14015701.png)
![6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14015703.png)





![1-Bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B14015747.png)
![2-BenZyl 6-t-butyl 2,6-diaZaspiro[3.5]nonane-2,6-dicarboxylate](/img/structure/B14015755.png)
![3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile](/img/structure/B14015759.png)
![2-[(4-Chlorophenyl)methyl]pent-4-enehydrazide](/img/structure/B14015767.png)


